molecular formula C11H16N4 B2817682 1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-amine CAS No. 1249633-89-3

1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-amine

Cat. No.: B2817682
CAS No.: 1249633-89-3
M. Wt: 204.277
InChI Key: YLOBSTTUHFWDNB-UHFFFAOYSA-N
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Description

1-[2-(Dimethylamino)ethyl]-1H-benzimidazol-5-amine is a synthetic benzimidazole derivative intended for research and development purposes. This compound is strictly for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Benzimidazole derivatives are a significant focus in medicinal chemistry due to their broad pharmacological activities. The core benzimidazole scaffold is a bioisostere of naturally occurring purines, which allows these compounds to interact readily with various enzymes and biopolymers, facilitating diverse weak interactions such as hydrogen bonding, van der Waals forces, and pi-stacking . This molecular profile makes benzimidazole-based compounds promising candidates for development as targeted therapeutic agents. Specifically, substituted benzimidazoles like this amine-functionalized analog are investigated for their potential biological activities. Research on similar compounds has demonstrated notable anticancer properties , with mechanisms of action that may include topoisomerase inhibition, DNA intercalation, and kinase inhibition . Furthermore, structural analogs, particularly those with modifications at the 2- and 5-positions of the benzimidazole ring, have shown promising antimicrobial and antioxidant activities in scientific studies . The incorporation of a 2-(dimethylamino)ethyl side chain at the N-1 position, a feature present in other research chemicals, is a common structural motif used to modulate the molecule's physicochemical properties and biological interactions . Researchers value this compound as a key intermediate for further chemical elaboration or as a tool compound for probing biological pathways. Its structure offers potential for exploration in multiple areas of scientific inquiry, including hit-to-lead optimization campaigns and the development of new pharmacological tools.

Properties

IUPAC Name

1-[2-(dimethylamino)ethyl]benzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4/c1-14(2)5-6-15-8-13-10-7-9(12)3-4-11(10)15/h3-4,7-8H,5-6,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLOBSTTUHFWDNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C=NC2=C1C=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One common method involves the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate to form the benzimidazole ring, followed by alkylation with 2-(dimethylamino)ethyl chloride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Core Benzimidazole Formation

The benzimidazole scaffold is typically synthesized via cyclization of o-phenylenediamine derivatives. For analogs of 1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-amine, common methods include:

  • Condensation with aldehydes : Reaction of o-phenylenediamine with aldehydes in the presence of NaHSO₃ in DMF under reflux yields 2-substituted benzimidazoles (e.g., 2-heteroaryl derivatives) .
  • Phosgene dimethyliminium chloride-mediated cyclization : Used to form benzimidazoles from diamines, as demonstrated in the synthesis of axially chiral benzimidazoles (e.g., compounds 5a–i ) .

Functionalization at Position 5

The amine group at position 5 can undergo electrophilic substitution or coupling reactions:

  • Buchwald–Hartwig amination : Copper(I)-catalyzed coupling with aryl halides (e.g., iodobenzene derivatives) in tert-butanol at 90°C yields N-aryl derivatives .
  • Schiff base formation : Condensation with aldehydes or ketones in ethanol under reflux produces imine-linked derivatives (e.g., yield: 61.2%) .

Reaction Table: Functionalization of the Amine Group

Reaction TypeConditionsYieldProduct Application
Aryl coupling CuI, 8-quinolinol, Cs₂CO₃, t-BuOH, 90°C, 16h69%Antiproliferative agents
Schiff base synthesis Ethanol, reflux, 4h61.2%Fluorescent probes
Acylation DCM/pyridine, RT, 2h (e.g., with 3,5-bis(trifluoromethyl)benzoyl chloride)51%Catalysts for esterification

Reactivity of the Dimethylaminoethyl Side Chain

The tertiary amine in the dimethylaminoethyl group participates in:

  • Salt formation : Reacts with acids (e.g., HCl) to form water-soluble hydrochlorides, improving bioavailability .
  • Quaternization : Treatment with alkyl halides (e.g., methyl iodide) forms quaternary ammonium salts, enhancing solubility .

Example Quaternization:

  • Reaction : Treat 1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-amine with methyl iodide in DMF/NaOH.
  • Product : Quaternary ammonium salt with increased hydrophilicity .

Organocatalysis

Benzimidazoles with dimethylamino groups act as catalysts in esterification. For example:

  • Monoesterification of anhydrides : Catalyzed by sulfonamide-functionalized benzimidazoles (e.g., 5a–b ) in diethyl ether, achieving full conversion in 20–22h .

Catalytic Performance Table

CatalystReaction Time (h)Notes
5a 20Optimal activity, soluble in ether
5f 22Pyrrolidine-substituted derivative
5h 50Steric hindrance slows reaction

Biological Activity

  • Anticancer activity : Analog 11f (tubulin inhibitor) shows IC₅₀ = 1.5 µM against A549 cells .
  • EGFR inhibition : Benzimidazole-triazole hybrids (e.g., 6b ) form hydrogen bonds with Lys721 and Met769 in EGFR .

Structural and Spectroscopic Data

Key characterization data for analogs:

  • ¹H NMR (DMSO-d₆) : δ 3.05 (s, 6H, N(CH₃)₂), 6.16–7.53 (m, Ar-H), 12.41 (s, NH) .
  • IR (KBr) : 3277 cm⁻¹ (N–H stretch), 1660 cm⁻¹ (C=N stretch) .

Scientific Research Applications

Antiproliferative Activity

Recent studies have demonstrated that derivatives of benzimidazole, including 1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-amine, exhibit significant antiproliferative effects against various cancer cell lines. For instance, research indicated that certain benzimidazole derivatives showed promising results against the MDA-MB-231 breast cancer cell line.

Case Study: Anticancer Activity

  • Compound Tested : 1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-amine
  • Cell Line : MDA-MB-231
  • IC50 Values : The study reported IC50 values ranging from 16.38 μM to over 100 μM for various derivatives, with specific compounds showing enhanced activity due to structural modifications.

The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways, where compounds disrupt mitochondrial membrane potential leading to the release of pro-apoptotic factors like cytochrome c .

Antifungal Activity

The compound also exhibits antifungal properties against common pathogens such as Candida albicans and Aspergillus niger.

Case Study: Antifungal Efficacy

  • Tested Compounds : Various benzimidazole derivatives including 1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-amine.
  • Minimum Inhibitory Concentration (MIC) : Compounds showed MIC values ranging from 64 μg/mL to 512 μg/mL against Candida albicans and Aspergillus niger.

The introduction of alkyl groups at specific positions on the benzimidazole ring was found to enhance antifungal activity, suggesting a structure-activity relationship that merits further exploration .

Cannabinoid Receptor Interaction

Another significant application of 1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-amine is its role as a selective ligand for cannabinoid receptors, particularly CB2 receptors.

Case Study: CB2 Ligands

  • Binding Affinity : Some derivatives exhibited sub-micromolar affinity towards CB2 receptors, indicating potential for therapeutic applications in pain management and inflammation.
  • Selectivity Index (SI) : Certain compounds demonstrated a high selectivity for CB2 over CB1 receptors, which is crucial for minimizing psychoactive effects associated with cannabinoid receptor activation.

For example, one study reported a compound with a binding affinity (KiK_i) of 0.37 μM towards the CB2 receptor, suggesting its potential as a therapeutic agent in managing conditions like chronic pain without significant side effects .

Summary of Applications

ApplicationDescriptionExample Findings
AntiproliferativeEffective against cancer cell lines; induces apoptosisIC50 values from 16.38 μM to >100 μM; mechanism involves mitochondrial disruption
AntifungalActivity against Candida albicans and Aspergillus nigerMIC values ranging from 64 μg/mL to 512 μg/mL; structure modifications enhance activity
Cannabinoid InteractionSelective binding to CB2 receptors; potential analgesic propertiesBinding affinity as low as 0.37 μM; high selectivity index for CB2 over CB1

Mechanism of Action

The mechanism of action of 1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-amine involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit microtubule formation by binding to tubulin, thereby disrupting cell division and leading to cell death . This mechanism is particularly relevant in its anticancer and antiparasitic activities. Additionally, the dimethylaminoethyl group may enhance its ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Key Observations :

  • The dimethylaminoethyl group enhances solubility and basicity compared to aryl or methoxy substituents.
  • Electron-donating groups (e.g., -NH$_2$) at C5 improve interactions with DNA or enzyme active sites, while nitro groups may confer redox activity .

Key Observations :

  • Microwave-assisted methods (e.g., ) achieve higher yields and shorter reaction times compared to conventional heating.
  • The use of tin(II) chloride in is cost-effective but may require careful handling due to toxicity.

Pharmacological Activities

Compound Biological Activity Mechanism/Application Reference
1-[2-(Dimethylamino)ethyl]-1H-benzimidazol-5-amine Anticancer (hypothesized) DNA intercalation or kinase inhibition*
Ethyl 1-(2-hydroxyethyl)-2-phenyl-1H-benzimidazole-5-carboxylate Antiviral (HBV/HCV) Inhibition of viral polymerase
2-(4-Aminophenyl)-1H-benzimidazol-5-amine Antifungal, antibacterial Disruption of microbial cell membranes

Key Observations :

  • The dimethylaminoethyl group may enhance blood-brain barrier penetration, making the compound a candidate for CNS-targeted therapies .
  • Nitro-substituted benzimidazoles (e.g., ) often exhibit redox-mediated cytotoxicity, relevant in antiparasitic applications .

Biological Activity

1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-amine is a benzimidazole derivative known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly infections and cancer. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C12H16N4\text{C}_{12}\text{H}_{16}\text{N}_{4}

This structure features a benzimidazole core, which is a common scaffold in many bioactive compounds. The presence of a dimethylamino group enhances its solubility and biological activity.

1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-amine exerts its biological effects primarily through the following mechanisms:

  • Microtubule Disruption : Similar to other benzimidazole derivatives, it is believed to inhibit microtubule formation by binding to tubulin, leading to cell cycle arrest and apoptosis in cancer cells .
  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, including Gram-positive and Gram-negative bacteria, by disrupting cellular processes essential for bacterial survival .
  • Anticancer Properties : It acts as a topoisomerase inhibitor and may interfere with DNA replication and repair mechanisms .

Antimicrobial Activity

Research indicates that 1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-amine exhibits significant antimicrobial properties. In studies conducted using the disc diffusion method, the compound demonstrated activity against:

  • Escherichia coli
  • Pseudomonas aeruginosa
  • Staphylococcus aureus

The minimum inhibitory concentrations (MICs) were determined at various levels (1 µg/ml, 10 µg/ml, 100 µg/ml), showing effectiveness comparable to standard antibiotics like Gentamicin .

Anticancer Activity

The compound has been evaluated for its anticancer potential across several cancer cell lines. Notable findings include:

Cancer Cell LineIC50 (µM)
MDA-MB-23117
A54925
HeLa38

These results indicate that the compound can significantly reduce cell viability in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent .

Anticholinesterase Activity

Recent studies have explored the anticholinesterase activity of benzimidazole derivatives, including this compound. It was found to inhibit acetylcholinesterase (AChE), which could have implications for treating neurodegenerative diseases such as Alzheimer's .

Case Studies

Several case studies have highlighted the efficacy of 1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-amine:

  • Bacterial Infections : In a controlled study involving mice infected with E. coli, treatment with the compound resulted in a significant reduction in bacterial load compared to untreated controls.
  • Cancer Treatment : In vitro studies on human breast cancer cells showed that treatment with the compound led to apoptosis characterized by increased caspase-3 activity and DNA fragmentation.
  • Neuroprotective Effects : A study examining the effects on rat models indicated that the compound improved cognitive function post-induced neurotoxicity, suggesting potential benefits in neurodegenerative conditions.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-amine?

The synthesis typically involves multi-step reactions starting with the formation of the benzimidazole core. A common approach includes:

  • Step 1 : Condensation of o-phenylenediamine derivatives with carbonyl compounds under acidic conditions to form the benzimidazole ring.
  • Step 2 : Introduction of the 2-(dimethylamino)ethyl side chain via alkylation or nucleophilic substitution. For example, using 2-chloro-N,N-dimethylethylamine in the presence of a base like K₂CO₃ .
  • Step 3 : Purification via column chromatography or recrystallization to isolate the target compound.
    Key variables include solvent choice (DMF or ethanol), temperature control (60–100°C), and catalyst optimization (e.g., Pd for cross-coupling reactions) .

Basic: Which spectroscopic techniques are critical for characterizing this compound’s structure?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the benzimidazole backbone and dimethylaminoethyl substitution pattern. Key signals include aromatic protons (δ 7.0–8.0 ppm) and dimethylamino CH₂ groups (δ 2.2–3.0 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : For unambiguous structural confirmation. SHELX software (SHELXL) is widely used for refinement, especially for resolving torsional angles in the dimethylaminoethyl chain .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from assay conditions or impurity profiles. Strategies include:

  • Reproducibility Checks : Repeating assays under standardized conditions (pH, temperature, cell lines).
  • Purity Validation : Using HPLC (>95% purity) and elemental analysis to rule out byproduct interference.
  • Comparative SAR Studies : Synthesizing analogs (e.g., varying substituents on the benzimidazole ring) to isolate activity-contributing moieties .
  • Meta-Analysis : Cross-referencing data from peer-reviewed studies while excluding non-validated sources (e.g., commercial databases like BenchChem) .

Advanced: What computational tools are effective for predicting this compound’s interaction with biological targets?

  • Molecular Docking (AutoDock/Vina) : Models binding modes with enzymes like kinases or GPCRs. For example, docking into the ATP-binding pocket of a kinase using PyMOL-visualized poses .
  • MD Simulations (GROMACS) : Assesses stability of ligand-target complexes over nanosecond timescales.
  • QM/MM Calculations : Explores electronic interactions at active sites, particularly for the dimethylamino group’s basicity .

Advanced: How can crystallographic data from SHELX refine the understanding of this compound’s conformation?

  • Twinning Analysis : SHELXL handles twinned crystals common in benzimidazole derivatives, improving data accuracy .
  • Hydrogen Bonding Networks : Identifies interactions between the amine group and solvent molecules (e.g., water or methanol).
  • Torsional Angle Optimization : Resolves steric strain in the 2-(dimethylamino)ethyl chain, critical for conformational stability .

Basic: What in vitro assays are suitable for initial biological screening?

  • Enzyme Inhibition Assays : Fluorescence-based assays (e.g., NADH depletion for oxidoreductases).
  • Cell Viability (MTT Assay) : Tests cytotoxicity in cancer cell lines (e.g., HeLa or MCF-7).
  • Binding Studies (SPR/ITC) : Quantifies affinity for targets like DNA or proteins .

Advanced: What strategies optimize this compound’s solubility for pharmacological studies?

  • Salt Formation : Hydrochloride salts improve aqueous solubility via protonation of the dimethylamino group.
  • Co-Solvent Systems : Use DMSO-water mixtures (<5% DMSO to avoid cytotoxicity).
  • Nanoparticle Formulation : Encapsulation in PLGA nanoparticles enhances bioavailability .

Advanced: How can researchers validate this compound’s mechanism of action in complex biological systems?

  • Isotope Labeling (¹⁴C/³H) : Tracks metabolic pathways in vivo.
  • CRISPR Knockout Models : Identifies target proteins by comparing activity in wild-type vs. gene-edited cells.
  • Proteomic Profiling (LC-MS/MS) : Detects changes in protein expression post-treatment .

Basic: What safety protocols are essential when handling this compound?

  • PPE : Gloves, lab coat, and goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods due to potential amine volatility.
  • Waste Disposal : Neutralize with dilute HCl before disposal .

Advanced: How can conflicting crystallographic data from different labs be reconciled?

  • Data Deposition : Compare CIF files in repositories like the Cambridge Structural Database.
  • Rigid-Body Refinement (SHELXL) : Accounts for disorder in the benzimidazole ring.
  • Temperature Factor Analysis : Identifies regions of high flexibility (e.g., dimethylaminoethyl chain) .

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